molecular formula C13H8ClN B8507757 5-(4-Chloro-phenyl)-2-ethynyl-pyridine

5-(4-Chloro-phenyl)-2-ethynyl-pyridine

Cat. No.: B8507757
M. Wt: 213.66 g/mol
InChI Key: SNBMDVKFHUISRM-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-2-ethynyl-pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 5-position and an ethynyl (-C≡CH) group at the 2-position.

Related compounds, such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives, are synthesized via condensation reactions involving substituted anilines and cyclohexanediones in ethanol with piperidine as a catalyst .

Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethynylpyridine

InChI

InChI=1S/C13H8ClN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H

InChI Key

SNBMDVKFHUISRM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-ethynylpyridine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the 4-chlorobenzaldehyde and 2-ethynylpyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-2-ethynyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

5-(4-Chloro-phenyl)-2-ethynyl-pyridine has several scientific research applications, including:

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of novel materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Key Observations :

  • The ethynyl group’s strong electron-withdrawing nature enhances the pyridine ring’s electrophilicity compared to electron-donating groups (e.g., -OCH₃ or -CH₃) .
  • Halogen substituents (Cl, F) improve thermal stability, as seen in higher melting points (e.g., Q13 at 259–261°C) .

Key Observations :

  • Nitro groups (-NO₂) enhance antimicrobial potency due to increased electron deficiency and membrane disruption capabilities .

Key Observations :

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